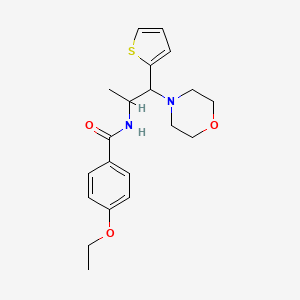

![molecular formula C17H12N2O B2860243 4-(Benzo[cd]indol-2-ylamino)phenol CAS No. 392714-38-4](/img/structure/B2860243.png)

4-(Benzo[cd]indol-2-ylamino)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

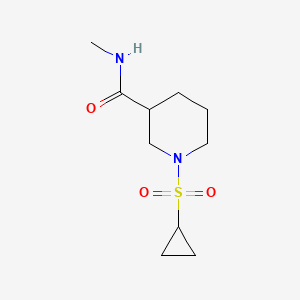

4-(Benzo[cd]indol-2-ylamino)phenol, also known as BI-69A11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which are known to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of Schiff base compounds and their crystal structures have been a focus, indicating the interest in understanding the molecular geometry and potential applications of these compounds in catalysis, molecular recognition, or material science. For example, a Schiff base compound synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine showed excellent antibacterial activities, highlighting the potential medicinal applications of such molecules (Wang et al., 2008).

- Another study involved the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, demonstrating the relevance of indole nucleus in molecules for biological activities like anti-tumor and anti-inflammatory actions. This compound's structure was confirmed via spectroscopic techniques and single-crystal X-ray diffraction, underlining the importance of structural elucidation in developing pharmacologically active agents (D. Geetha et al., 2019).

Biological Activities and Applications

- Indoloquinoline analogs, including compounds with a structure somewhat similar to the query compound, have been studied for their anti-bacterial activity, specifically against Methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that the indoloquinoline ring structure is crucial for anti-MRSA activity, suggesting the potential for developing new antibiotics from these structures (Min-Min Zhao et al., 2015).

- Fe-Based Metal–Organic Frameworks (MOFs) have been explored for photocatalytic benzene hydroxylation to phenol, demonstrating the potential of indole-derived compounds in catalytic applications for industrial chemical production (Dengke Wang et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-(Benzo[cd]indol-2-ylamino)phenol are lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

The compound enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to the inhibition of cancer cell migration . Additionally, it exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .

Action Environment

The compound’s mode of action suggests that its efficacy could be influenced by the expression levels of the polyamine transporter and the cellular environment’s propensity for autophagy and apoptosis .

properties

IUPAC Name |

4-(benzo[cd]indol-2-ylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)18-17-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWASBJYYGTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

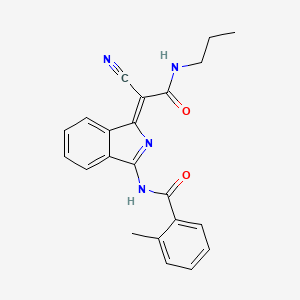

![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)

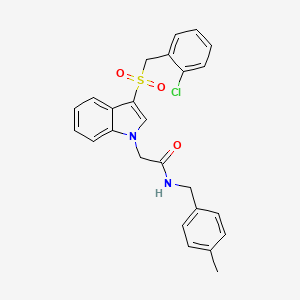

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

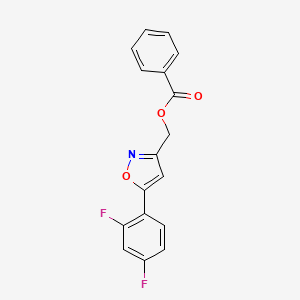

![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)

![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)